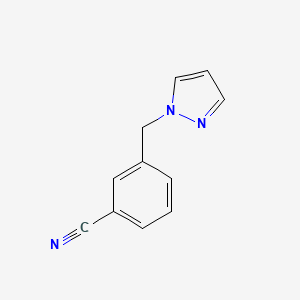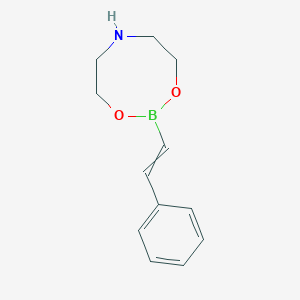
2-(2-Phenylethenyl)-1,3,6,2-dioxazaborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Styrylboronic acid diethanolamine ester: is a chemical compound with the molecular formula C12H16BNO2 and a molecular weight of 217.07 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Styrylboronic acid diethanolamine ester typically involves the reaction of styrylboronic acid with diethanolamine. The reaction is carried out under mild conditions to ensure the stability of the boronic ester . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3) at low temperatures .
Industrial Production Methods: The process may include additional purification steps to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions: Beta-Styrylboronic acid diethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can convert the ester into different boronic compounds.
Substitution: The ester can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions include various boronic acids, boronic esters, and other organoboron compounds .
Scientific Research Applications
Beta-Styrylboronic acid diethanolamine ester has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug delivery systems, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of beta-Styrylboronic acid diethanolamine ester involves its ability to form stable complexes with various molecules. The boronic ester group can interact with diols and other functional groups, facilitating various chemical transformations . The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be studied using proteomics techniques .
Comparison with Similar Compounds
4-Methyl-beta-styrylboronic acid diethanolamine ester: Similar in structure but with a methyl group substitution.
Pinacol boronic esters: Commonly used in similar reactions but with different stability and reactivity profiles.
Uniqueness: Beta-Styrylboronic acid diethanolamine ester is unique due to its specific structure, which allows for versatile applications in various fields of research. Its ability to form stable complexes with proteins and other molecules makes it particularly valuable in proteomics and organic synthesis .
Properties
CAS No. |
411222-52-1 |
|---|---|
Molecular Formula |
C12H16BNO2 |
Molecular Weight |
217.07 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C12H16BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-7,14H,8-11H2 |
InChI Key |
FYJQNZMVWCSWMH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCNCCO1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13884573.png)

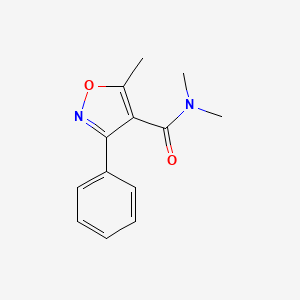
![6-[[5-(5-carboxy-3-methylpent-2-enyl)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13884593.png)
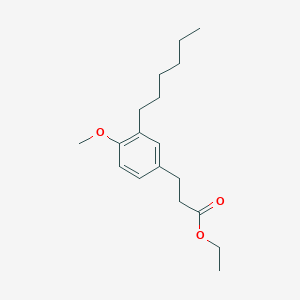
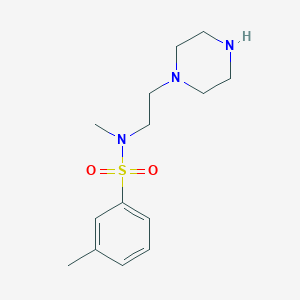
![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)
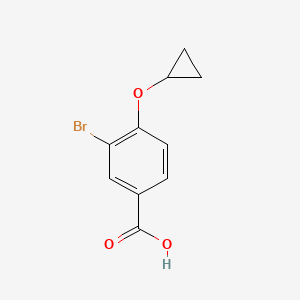

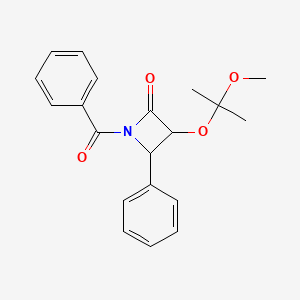
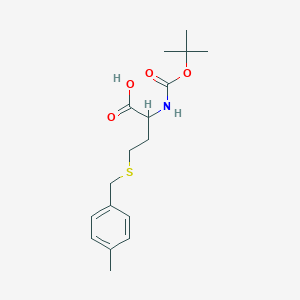
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
